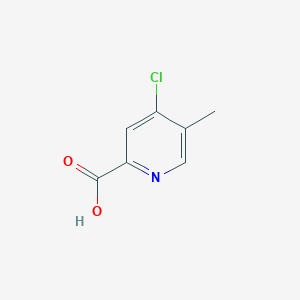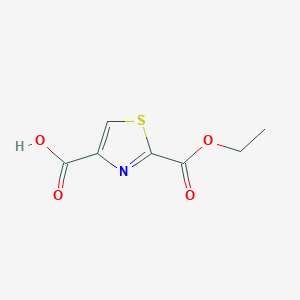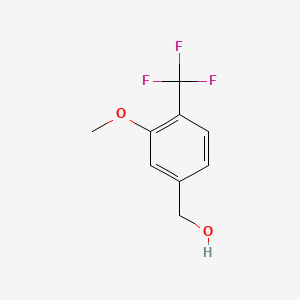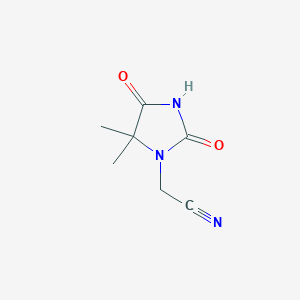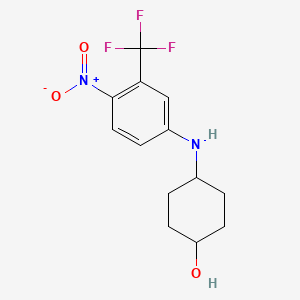
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol
Descripción general
Descripción
“4-Nitro-3-(trifluoromethyl)phenylamine” is an organic intermediate . It’s a metabolite of flutamide, an anti-androgen drug .
Synthesis Analysis
The synthesis of “4-Nitro-3-(trifluoromethyl)phenylamine” involves several steps. It can be synthesized from trifluorotoluene via nitration followed by reduction . Another method involves the reaction of m-(trifluoromethyl)aniline with acetylchloride in a non-protic environment .Molecular Structure Analysis
The molecular formula of “4-Nitro-3-(trifluoromethyl)phenylamine” is C7H4F3NO3 . Its molecular weight is 207.1068 .Aplicaciones Científicas De Investigación
Degradation and Stability Analysis
LC-MS/MS Study of Degradation Processes : The degradation processes of Nitisinone, structurally related to the compound of interest, have been studied extensively. Using liquid chromatography coupled with mass spectrometry (LC-MS/MS), the stability of Nitisinone in various conditions was analyzed, revealing insights into the degradation products and their stability, which could be crucial for understanding the properties and potential environmental or biological impacts of similar compounds (Barchańska et al., 2019).
Industrial Applications
Cyclohexane Oxidation for Nylon Production : Cyclohexane oxidation, a process closely associated with the cyclohexanol structure in the compound, is critical for producing cyclohexanol and cyclohexanone. These are intermediates for nylon production. The reaction's selectivity and conversion levels are pivotal, impacting the efficiency and yield of the process. Different metal salts are employed as catalysts, highlighting the importance of this process in industrial applications and the potential relevance of related compounds in improving or understanding these reactions (khirsariya & Mewada, 2014).
Environmental Impact and Management
TFM in Environmental Control : The use of 3-trifluoromethyl-4-nitrophenol (TFM), structurally similar to the compound of interest, is limited geographically but is principal in controlling sea lamprey populations. Its environmental impacts are noted to be transient, with ecosystems returning to pre-treatment conditions after application. Understanding the environmental fate and effects of such compounds is crucial for their responsible use and management (Hubert, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
4-[4-nitro-3-(trifluoromethyl)anilino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-9(3-6-12(11)18(20)21)17-8-1-4-10(19)5-2-8/h3,6-8,10,17,19H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZBLAAHJGEMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

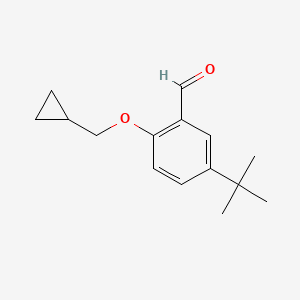


![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)


